N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide
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Overview
Description
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a compound belonging to the class of amides It is characterized by the presence of an ethyl group, an isopropyl group, and a methyl group attached to a cyclohexane ring, which is further connected to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanecarboxylic acid with ethylamine and isopropylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanecarboxylic acid.
Reduction: Formation of N-Ethyl-1-(isopropyl)-2-methylcyclohexanamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(isopropyl)-2-methylcyclohexanecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-1-(isopropyl)-2-ethylcyclohexanecarboxamide: Similar structure but with an ethyl group instead of a methyl group.
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Biological Activity
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a compound of significant interest due to its biological activity, particularly as a cooling agent and its interaction with specific biological pathways. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Chemical Formula : C₁₃H₂₅NO
- Molecular Weight : 211.34 g/mol
- CAS Registry Number : 39711-79-0
- IUPAC Name : N-ethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide
This compound primarily acts as an agonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor is known for its role in sensing cold temperatures and mediating menthol-like sensations. The compound's ability to activate TRPM8 leads to a prolonged cooling effect, which has been shown to be more enduring than that of menthol itself.
Biological Activities
- Cooling Agent : The compound exhibits significant cooling effects, making it suitable for use in food and personal care products. Its activation of TRPM8 suggests potential applications in pain management and sensory modulation, particularly for conditions associated with cold sensitivity or pain perception.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties. It interacts with microbial growth pathways, potentially inhibiting the proliferation of certain bacteria.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may also exhibit anti-inflammatory activities, although further research is needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | Cyclohexane | Cooling agent, TRPM8 agonist |
N-Ethyl-1-isopropyl-2-methylcyclohexanecarboxamide | Cyclohexane | Similar cooling effects |
N-Ethyl-1-(isopropyl)-2-methylcycloheptanecarboxamide | Cycloheptane | Unique properties due to cycloheptane structure |
The structural differences between these compounds influence their biological activities and applications. For instance, the cycloheptane variant may exhibit different pharmacokinetic properties compared to its cyclohexane counterparts .
Study on TRPM8 Activation
A study demonstrated that this compound activates TRPM8 receptors effectively, leading to significant analgesic effects in animal models. The study noted that the compound's cooling effect was sustained over a longer duration compared to menthol, suggesting its potential for therapeutic use in managing pain related to cold sensitivity.
Antimicrobial Activity Assessment
In another study assessing the antimicrobial properties of various amides, this compound showed promising results against several bacterial strains, indicating its potential as a natural preservative in food products .
Properties
CAS No. |
51200-91-0 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-12(15)13(10(2)3)9-7-6-8-11(13)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
BSMQCLSXMDMBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCC1C)C(C)C |
Origin of Product |
United States |
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